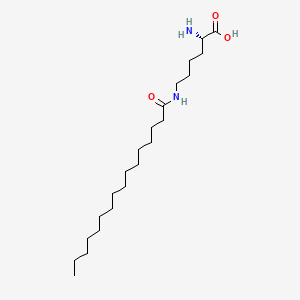
N6-Palmitoyl lysine
概要
説明
“N6-Palmitoyl lysine” is a molecule with the molecular formula C22H44N2O3 . It has an average mass of 384.596 Da and a monoisotopic mass of 384.335205 Da . This molecule contains a total of 71 atoms, including 44 Hydrogen atoms, 22 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms .
Molecular Structure Analysis
“N6-Palmitoyl lysine” has a complex structure with 1 defined stereocentre . It contains a total of 70 bonds, including 26 non-H bonds, 2 multiple bonds, 20 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .
Physical And Chemical Properties Analysis
“N6-Palmitoyl lysine” has a density of 1.0±0.1 g/cm3, a boiling point of 569.3±45.0 °C at 760 mmHg, and a flash point of 298.1±28.7 °C . It has a molar refractivity of 112.7±0.3 cm3, a polar surface area of 92 Å2, and a molar volume of 396.3±3.0 cm3 .
科学的研究の応用
Inhibition of Nitric Oxide Synthase
N6-Palmitoyl lysine analogs, like L-N6-(1-iminoethyl)-lysine, have been studied for their potential in inhibiting nitric oxide synthase. This inhibition has significant implications in cellular signaling and immune response. L-N6-(1-iminoethyl)-lysine was found to be more effective than other compounds like NG-monomethyl-L-arginine in both in vitro and in vivo settings (Stenger et al., 1995).
Application in Cosmetics
Palmitoyl peptides, including those with lysine, are used widely in anti-aging cosmetics. Their content in cosmetic formulations was successfully quantified using a developed LC-MS/MS analytical procedure, highlighting their prevalence and importance in the cosmetic industry (Chirita et al., 2009).
Functionalization of Liposomes
N6-Palmitoyl lysine has been used for synthesizing lipophilic amino and carboxyl components for functionalizing liposomes. These liposomes could carry functional residues, making them potentially useful for drug and gene delivery applications (Schott et al., 1988).
Enhancing Skin Permeation and Retention
The use of palmitoyl lysine threonine threonine lysine serine in the form of liquid crystalline nanoparticles has been explored to enhance skin permeation and retention of peptides, indicating its potential in transdermal drug delivery systems (Selvaraj et al., 2021).
Polymeric Vesicles for Drug Delivery
Amphiphilic poly-L-lysine-based polymers, modified with palmitic acid, have been developed to create vesicles for drug and gene delivery. These vesicles show potential in the targeted delivery of therapeutics (Wang et al., 2001).
Anti-Wrinkle Properties
Palmitoyl pentapeptide, including palmitoyl-lysine-threonine-threonine-lysine-serine (pal-KTTKS), has been shown to provide significant improvement in photoaged human skin, reinforcing its use in cosmetic dermatology (Robinson et al., 2005).
作用機序
Target of Action
N6-Palmitoyl lysine, a type of non-ionic surfactant , is involved in the process of protein palmitoylation . The primary targets of this compound are proteins with cysteine residues . These proteins are modified to form a thioester with a palmitoyl group, a process that is crucial for the regulation of many cellular proteins .
Mode of Action
The interaction of N6-Palmitoyl lysine with its targets involves the formation of a thioester bond between the palmitoyl group of the compound and the cysteine thiols on the target protein . This lipid modification is readily reversible, allowing for rapid regulation of the function of many cellular proteins .
Biochemical Pathways
The process of protein palmitoylation, in which N6-Palmitoyl lysine plays a significant role, affects almost all RNA metabolism processes that determine the fate of cells . Palmitoylation is controlled by two opposing types of enzymes: Palmitoyl acyltransferases (PATs) catalyze the attachment of palmitoyl groups, while the removal of thioester-linked long-chain fatty acids from cysteine residues is mediated by acyl protein thioesterases (APTs) .
Pharmacokinetics
The compound’s molecular formula is c22h44n2o3, and it has an average mass of 384596 Da
Result of Action
The result of N6-Palmitoyl lysine’s action is the modification of target proteins, which can alter their function and localization within the cell . This modification can have significant effects on cellular processes, including signal transduction and protein-protein interactions .
Action Environment
The action of N6-Palmitoyl lysine can be influenced by various environmental factors. For instance, the temperature and reaction time can affect the efficiency of the surfactant formation from palmitate acid and L-lysine
特性
IUPAC Name |
(2S)-2-amino-6-(hexadecanoylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21(25)24-19-16-15-17-20(23)22(26)27/h20H,2-19,23H2,1H3,(H,24,25)(H,26,27)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKZTTDNVPAHNP-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309724 | |
| Record name | N6-(1-Oxohexadecyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59012-43-0, 59012-44-1 | |
| Record name | N6-(1-Oxohexadecyl)-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59012-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N6-(1-Oxohexadecyl)-L-lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059012430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N6-Palmitoyl lysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059012441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N6-(1-Oxohexadecyl)-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N6-(1-oxohexadecyl)-L-lysine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N6-PALMITOYL LYSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58KUR4D1LL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]-4-nitrophenol](/img/structure/B1657888.png)
![4-{(E)-[2-(4,5-diphenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}-2-methoxyphenol](/img/structure/B1657890.png)
![4-[[(Z)-N-(4-chlorophenyl)sulfonyl-C-phenylcarbonimidoyl]amino]benzoic acid](/img/structure/B1657891.png)
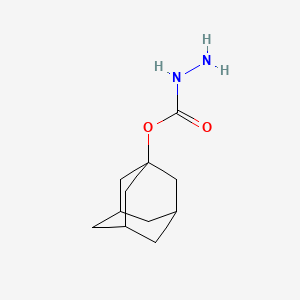

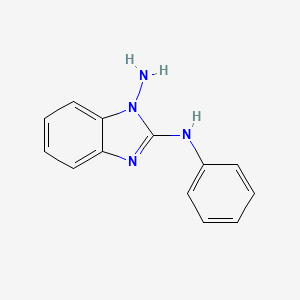
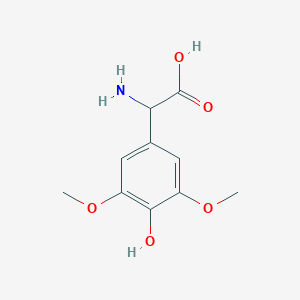

![4-methyl-N-[(Z)-2-(3-nitrophenyl)-1-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)ethenyl]benzamide](/img/structure/B1657903.png)
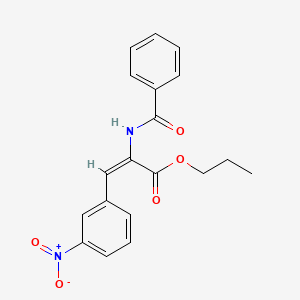
![3-[[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methyl]-1H-indole](/img/structure/B1657906.png)
![2-[2-(3,4-Dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B1657908.png)
![1-[(Z)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-3-phenylurea](/img/structure/B1657910.png)
![N-[(E)-1-(3-bromophenyl)-3-(dimethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B1657911.png)